(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride
Description
The compound "(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride" is a benzofuran-3-one derivative with distinct structural features:
- Core structure: A dihydrobenzofuran-3-one scaffold with a Z-configuration at the C2 position.
- Position 7: A [(4-ethylpiperazin-1-yl)methyl] group, enhancing solubility and bioavailability via protonation (dihydrochloride salt). Position 2: A 2-methylphenyl-substituted methylidene group, influencing steric and electronic properties.
This compound’s dihydrochloride form improves aqueous solubility, making it suitable for pharmacological applications requiring systemic delivery .
Properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3.2ClH/c1-3-24-10-12-25(13-11-24)15-19-20(26)9-8-18-22(27)21(28-23(18)19)14-17-7-5-4-6-16(17)2;;/h4-9,14,26H,3,10-13,15H2,1-2H3;2*1H/b21-14-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAWVVASINTGCQ-PIYZEZAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4C)C3=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4C)/C3=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride is a complex organic molecule with potential pharmacological applications. Its structure suggests significant interactions with biological systems, particularly in neuropharmacology and oncology. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound belongs to the class of benzofuran derivatives , characterized by a benzofuran core and various substituents that enhance its biological properties. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the methylphenyl group may influence lipophilicity and receptor binding affinity.
Molecular Structure
| Property | Description |
|---|---|
| Molecular Formula | C22H28N2O3·2HCl |
| IUPAC Name | This compound |
| CAS Number | 1178095-91-4 |
The proposed mechanisms of action for this compound include:
- Acetylcholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Antimicrobial Properties : Benzofuran derivatives are known for their antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial effects against various strains, including E. coli and B. subtilis .
- Antitumor Activity : The structural features of benzofuran derivatives often correlate with anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
Research Findings
Recent studies have evaluated the biological activity of similar benzofuran compounds, providing insights into their therapeutic potential:
- AChE Inhibition Studies : Compounds structurally related to this benzofuran derivative have demonstrated IC50 values in the low micromolar range against AChE, indicating significant inhibition potential .
- Antibacterial Efficacy : In vitro tests have shown that benzofuran derivatives can achieve minimum inhibitory concentrations (MIC) comparable to standard antibiotics like penicillin, suggesting their potential as antibacterial agents .
- Case Studies :
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share the benzofuran-3-one core but differ in substituents, influencing their physicochemical and biological properties:
*Calculated based on formula. †Estimated using XLogP3.
Analysis of Substituent Effects
Piperazine Modifications
- Protonation of the piperazine nitrogen in the dihydrochloride form improves water solubility .
- (4-(2-Hydroxyethyl)piperazine) : The hydroxyethyl group introduces hydrogen-bonding capacity, which may improve target binding but reduce logP (2.8 vs. 3.2 in the target).
- (4-Methylpiperazine) : Lower molecular weight and logP (2.6) suggest reduced solubility compared to the dihydrochloride salt of the target compound.
Position 2 Modifications
- Target Compound (2-Methylphenylmethylidene) : The methyl group provides moderate steric bulk and electron-donating effects, favoring interactions with hydrophobic binding pockets.
- (Thiophen-2-ylmethylidene) : The sulfur atom in thiophene may alter metabolic stability and electronic interactions compared to aromatic hydrocarbons .
Pharmacological Implications
- Solubility: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to non-salt analogs (e.g., ), critical for intravenous formulations.
- Target Selectivity : Structural variations at Position 2 (e.g., methylphenyl vs. trimethoxybenzylidene) may confer selectivity toward different enzyme or receptor subtypes, though specific data are unavailable in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
